4-(4-Chlorophenyl)-2,5-dimethylthiazole
Overview
Description
4-(4-Chlorophenyl)-2,5-dimethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents . The compound features a thiazole ring substituted with a 4-chlorophenyl group and two methyl groups at positions 2 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an acid catalyst to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,5-dimethylthiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions, especially at the C-2 position, due to the electron-donating effects of the methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under controlled conditions to introduce electrophilic groups into the thiazole ring.
Major Products Formed
Scientific Research Applications
4-(4-Chlorophenyl)-2,5-dimethylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,5-dimethylthiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates and undergoes similar nucleophilic substitution reactions.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Uniqueness
4-(4-Chlorophenyl)-2,5-dimethylthiazole is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other thiazole derivatives . Its combination of a 4-chlorophenyl group and two methyl groups provides a distinct chemical profile that is valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYECLJFNFOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407524 | |
Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206556-03-8 | |
Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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